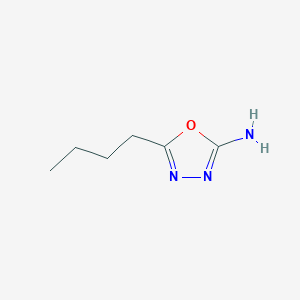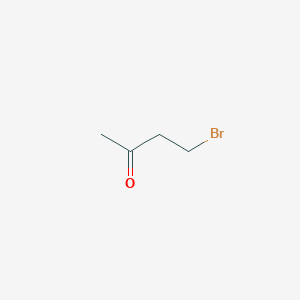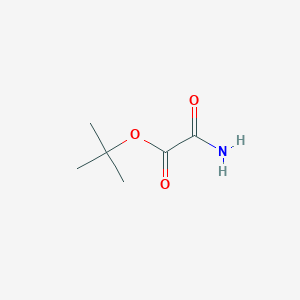
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride
Overview
Description
The compound "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and properties of 1-amino-2-arylethylphosphonic acids and their derivatives are described, which are analogues of phenylalanine and show significant biological activity . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been synthesized and characterized, indicating the interest in fluorinated aromatic compounds in the field of organic chemistry .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multi-step reactions, starting from different bromo- or chloro-substituted phenyl compounds. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was achieved by reacting ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid . This indicates that similar strategies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as FT-IR, UV-Visible, and single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved by direct methods and refined to a final R-value, revealing an intramolecular N–H…O hydrogen bond and a two-dimensional network formed by intermolecular N–H…O hydrogen bonds . These findings suggest that the molecular structure of "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride" could also exhibit interesting hydrogen bonding patterns.
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated aromatic compounds. For example, 1-amino-2-(4-fluorophenyl)ethylphosphonates were reacted with a range of reagents including acetals, isocyanides, esters, acid anhydrides, activated aromatic nitro- and halogen compounds, and N-protected alanine . These reactions are indicative of the reactivity of the amino and fluorophenyl groups, which could be relevant to the chemical behavior of "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide insights into the thermal stability and decomposition patterns of the compound . These analyses are crucial for understanding the stability and reactivity of fluorinated aromatic compounds, which could be extrapolated to "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride".
Scientific Research Applications
Antimicrobial Activity
A significant application of compounds derived from 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride is in the field of antimicrobial activity. Various novel compounds synthesized from derivatives of this chemical have demonstrated effectiveness against microbial organisms. For instance, a study by Nagamani et al. (2018) reported the synthesis of novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, exhibiting antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride, demonstrating notable antimicrobial properties (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Synthesis of Novel Compounds
Research has focused on the synthesis of various novel compounds using 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride as a precursor. For example, Almansa et al. (2008) developed a method for the synthesis of pyrazolo[3,4-b]pyridines from ketones, including 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone, showcasing its versatility in preparing different bicyclic systems (Almansa, Virgili, Carceller, & Grima-Poveda, 2008). Another study by Wanjari (2020) explored the synthesis and antimicrobial activity of compounds derived from 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, a derivative of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride (Wanjari, 2020).
Drug Metabolism Studies
This chemical has also been utilized in studies related to drug metabolism. Huskey et al. (2016) used a derivative of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride in the identification of polar metabolites of an antimalarial agent, demonstrating its utility in pharmacokinetics and drug metabolism research (Huskey, Forseth, Li, Jian, Catoire, Zhang, Ray, He, Flarakos, & Mangold, 2016).
properties
IUPAC Name |
2-amino-1-(3-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKWGFAPGELLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535008 | |
| Record name | 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride | |
CAS RN |
93102-97-7 | |
| Record name | Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93102-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)










